1-(3-Methylpiperidin-1-yl)propan-2-amine
Overview
Description
Preparation Methods
The synthesis of 1-(3-Methylpiperidin-1-yl)propan-2-amine typically involves the reaction of 3-methylpiperidine with 2-bromo-1-propanamine under controlled conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-(3-Methylpiperidin-1-yl)propan-2-amine undergoes various chemical reactions, including:
Scientific Research Applications
1-(3-Methylpiperidin-1-yl)propan-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies related to neurotransmitter systems and receptor binding.
Medicine: Research involving this compound includes its potential use in developing new pharmaceuticals.
Industry: It is used in the production of fine chemicals and as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(3-Methylpiperidin-1-yl)propan-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors . It can modulate the activity of these receptors, leading to changes in cellular signaling pathways . The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(3-Methylpiperidin-1-yl)propan-2-amine can be compared with similar compounds such as:
2-(3-Methylpiperidin-1-yl)propan-1-amine: This compound has a similar structure but differs in the position of the amine group.
1-Amino-3-(3-methyl-piperidin-1-yl)-propan-2-ol: This compound contains an additional hydroxyl group, which can affect its chemical properties and reactivity.
Properties
IUPAC Name |
1-(3-methylpiperidin-1-yl)propan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-8-4-3-5-11(6-8)7-9(2)10/h8-9H,3-7,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSPNTUNGOXOIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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